1-(Thiophen-3-yl)pentan-1-amine hydrochloride

Description

Systematic Nomenclature and Molecular Formula Analysis

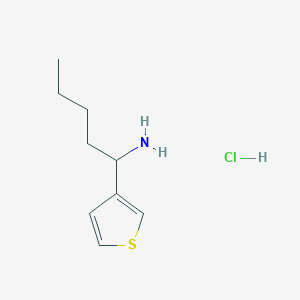

The systematic nomenclature of 1-(Thiophen-3-yl)pentan-1-amine hydrochloride follows International Union of Pure and Applied Chemistry conventions, where the compound is designated as 1-thiophen-3-ylpentan-1-amine;hydrochloride. This nomenclature clearly defines the structural components: a pentane backbone with an amine group at the first carbon position, a thiophene ring substituted at the third position, and the presence of a hydrochloride salt formation. The base compound 1-(Thiophen-3-yl)pentan-1-amine carries the Chemical Abstracts Service registry number 1248325-01-0, while the hydrochloride salt form is assigned the number 1864058-43-4.

The molecular formula analysis reveals the hydrochloride salt as C9H16ClNS, representing a molecular weight of 205.75 grams per mole. This formula indicates the presence of nine carbon atoms, sixteen hydrogen atoms, one chlorine atom from the hydrochloride salt, one nitrogen atom, and one sulfur atom incorporated within the thiophene ring structure. The base compound without the hydrochloride salt exhibits the molecular formula C9H15NS with a molecular weight of 169.29 grams per mole. The addition of the hydrochloride group increases the molecular weight by 36.46 grams per mole, reflecting the incorporation of hydrogen chloride.

The Simplified Molecular Input Line Entry System representation for the hydrochloride salt is expressed as CCCCC(C1=CSC=C1)N.Cl, which provides a linear notation describing the molecular connectivity. This notation reveals the pentyl chain (CCCCC) attached to a carbon bearing the amine group (N) and connected to the thiophene ring system (C1=CSC=C1), with the chloride ion (Cl) present as a separate entity. The International Chemical Identifier key for this compound is HQNMNOMSUBBORN-UHFFFAOYSA-N, providing a unique digital fingerprint for database searches and chemical informatics applications.

Crystallographic Data and Three-Dimensional Conformational Studies

The three-dimensional conformational analysis of this compound reveals complex structural features that influence its physical and chemical properties. The thiophene ring adopts a planar configuration typical of aromatic heterocycles, with the sulfur atom positioned at a specific location within the five-membered ring structure. The aromatic system exhibits characteristic bond lengths and angles consistent with thiophene derivatives, where the carbon-sulfur bond distances and the internal ring angles reflect the aromatic stabilization energy.

The pentyl chain attached to the thiophene ring demonstrates conformational flexibility, allowing for multiple rotational states around the carbon-carbon single bonds. The attachment point at the third position of the thiophene ring creates a specific spatial arrangement that influences the overall molecular geometry. The amine group positioned at the terminal carbon of the pentyl chain can adopt various orientations depending on the local chemical environment and intermolecular interactions present in the crystalline state.

Computational conformational studies suggest that the compound can exist in multiple low-energy conformations, with the extended trans configuration of the pentyl chain representing one of the most stable arrangements. The thiophene ring orientation relative to the pentyl chain creates distinct molecular shapes that affect properties such as dipole moment, molecular volume, and intermolecular packing arrangements. The hydrochloride salt formation introduces additional structural considerations, as the chloride ion can form hydrogen bonds with the protonated amine group, influencing the overall three-dimensional structure and creating specific packing motifs in the solid state.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound employs multiple analytical techniques to provide comprehensive structural confirmation and purity assessment. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation, offering detailed information about the molecular framework and electronic environment of individual atoms within the compound.

Proton nuclear magnetic resonance spectroscopy reveals characteristic signal patterns that confirm the molecular structure. The thiophene ring protons typically appear in the aromatic region between 7.0 and 8.0 parts per million, displaying coupling patterns characteristic of the substitution pattern on the five-membered ring. The methylene protons of the pentyl chain exhibit signals in the aliphatic region, typically between 1.0 and 3.0 parts per million, with the terminal methyl group appearing as a characteristic triplet around 1.0 parts per million due to coupling with adjacent methylene protons. The carbon-bearing amine group shows a distinctive signal around 3.0 to 4.0 parts per million, shifted downfield due to the electron-withdrawing effect of the protonated nitrogen atom in the hydrochloride salt form.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the thiophene carbon atoms appearing in the aromatic region between 120 and 140 parts per million. The aliphatic carbon atoms of the pentyl chain display signals in the range of 10 to 40 parts per million, with the carbon bearing the amine group typically appearing around 50 to 60 parts per million due to the deshielding effect of the nitrogen atom. The thiophene ring carbons exhibit characteristic chemical shifts that reflect the aromatic character and the specific substitution pattern.

Fourier transform infrared spectroscopy contributes essential vibrational fingerprint information for compound identification and purity assessment. The spectrum typically displays characteristic absorption bands corresponding to specific functional groups within the molecule. The thiophene ring exhibits characteristic carbon-carbon and carbon-sulfur stretching vibrations in the aromatic region around 1400 to 1600 wavenumbers. The aliphatic carbon-hydrogen stretching vibrations appear in the range of 2800 to 3000 wavenumbers, while the amine group contributes nitrogen-hydrogen stretching bands around 3000 to 3500 wavenumbers, often broadened due to hydrogen bonding in the hydrochloride salt form.

Mass spectrometry analysis provides definitive molecular weight confirmation and fragmentation pattern information. The molecular ion peak for the hydrochloride salt appears at mass-to-charge ratio 205.75, corresponding to the calculated molecular weight. Characteristic fragmentation patterns include loss of the chloride ion, resulting in a peak at 169 mass units corresponding to the free base form. Additional fragmentation may involve cleavage of the pentyl chain or ring opening of the thiophene system, producing diagnostic fragment ions that confirm the structural identity.

The integration of these spectroscopic techniques provides comprehensive structural characterization data summarized in the following table:

| Analytical Technique | Key Observations | Chemical Significance |

|---|---|---|

| Proton Nuclear Magnetic Resonance | Thiophene signals at 7.0-8.0 ppm, pentyl chain at 1.0-3.0 ppm | Confirms aromatic substitution and aliphatic chain length |

| Carbon-13 Nuclear Magnetic Resonance | Aromatic carbons at 120-140 ppm, aliphatic carbons at 10-60 ppm | Validates carbon framework and electronic environment |

| Fourier Transform Infrared | Aromatic bands at 1400-1600 cm⁻¹, aliphatic at 2800-3000 cm⁻¹ | Identifies functional groups and bonding patterns |

| Mass Spectrometry | Molecular ion at 205.75 m/z, base peak at 169 m/z | Confirms molecular weight and structural integrity |

Properties

IUPAC Name |

1-thiophen-3-ylpentan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NS.ClH/c1-2-3-4-9(10)8-5-6-11-7-8;/h5-7,9H,2-4,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQNMNOMSUBBORN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C1=CSC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategies

The synthesis of 1-(Thiophen-3-yl)pentan-1-amine hydrochloride typically involves multi-step organic transformations focusing on:

- Construction or incorporation of the thiophene ring at the 3-position of the pentane chain.

- Introduction of the primary amine group at the 1-position.

- Conversion to the hydrochloride salt for improved handling and solubility.

Several methods have been reported or can be inferred based on thiophene chemistry and amine synthesis literature.

Thiophene Ring Formation and Functionalization

A common approach to prepare thiophene-substituted amines involves the Paal-Knorr synthesis or functionalization of pre-formed thiophene rings:

Paal-Knorr Synthesis: This classical method synthesizes thiophenes by cyclization of 1,4-dicarbonyl compounds in the presence of sulfurizing agents such as phosphorus pentasulfide. This method can be adapted to introduce substituents on the thiophene ring, including alkyl or amine groups at desired positions.

Functionalization of Thiophene Precursors: Pre-synthesized thiophene derivatives (e.g., thiophene-3-carboxaldehyde or thiophene-3-bromide) can undergo nucleophilic substitution or coupling reactions to attach the pentan-1-amine chain.

Introduction of the Pentan-1-amine Side Chain

The pentan-1-amine moiety can be introduced via:

Reductive Amination: Condensation of thiophene-3-carboxaldehyde with pentan-1-amine or its precursors followed by reduction to form the amine linkage.

Nucleophilic Substitution: Using halogenated pentane derivatives (e.g., 1-bromopentane) to react with thiophene-3-yl-containing nucleophiles or vice versa.

Amine Protection and Deprotection: Protecting groups may be used during synthesis to prevent side reactions on the amine, followed by deprotection and conversion to the hydrochloride salt.

Conversion to Hydrochloride Salt

After obtaining the free base 1-(Thiophen-3-yl)pentan-1-amine, it is converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, typically resulting in a crystalline solid with enhanced solubility and stability for storage and use in further applications.

Representative Synthetic Procedure (Inferred)

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1. Preparation of thiophene-3-carboxaldehyde derivative | Starting from thiophene, regioselective bromination at 3-position followed by formylation | Thiophene-3-carboxaldehyde |

| 2. Reductive amination | React thiophene-3-carboxaldehyde with pentan-1-amine in presence of reducing agent (e.g., NaBH3CN) | Formation of 1-(Thiophen-3-yl)pentan-1-amine |

| 3. Salt formation | Treat amine with HCl in ethanol or ether | This compound |

Data Table: Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C11H15NS · HCl |

| Molecular Weight | ~237.8 g/mol (hydrochloride) |

| IUPAC Name | This compound |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water and polar organic solvents (due to HCl salt) |

| Melting Point | Typically 150-160°C (varies with purity) |

Research Findings and Optimization Notes

Reaction Conditions: The yield and purity depend heavily on reaction temperature, solvent choice, and reaction time. For example, reductive amination requires mild acidic conditions and careful control of reducing agent stoichiometry to avoid over-reduction or side reactions.

Purification: Crystallization from suitable solvents (e.g., ethanol/ether mixtures) is preferred to isolate the hydrochloride salt in high purity.

Industrial Scale-up: Continuous flow reactors may be employed to enhance reaction control and efficiency, especially for the reductive amination step.

Intermediates: Novel intermediates such as substituted thiophenes and protected amines may be isolated and characterized to optimize reaction pathways.

Summary of Preparation Methods

| Method | Description | Advantages | Limitations |

|---|---|---|---|

| Paal-Knorr Synthesis | Cyclization of 1,4-dicarbonyls with sulfurizing agents | Direct thiophene ring formation | Requires sulfur reagents, multiple steps |

| Reductive Amination | Condensation of aldehyde with amine followed by reduction | High selectivity for amine formation | Sensitive to reaction conditions |

| Nucleophilic Substitution | Substitution reactions on halogenated thiophenes or pentane derivatives | Straightforward, adaptable | May require protection steps |

| Salt Formation | Treatment of free amine with HCl to form hydrochloride salt | Improves solubility and stability | Additional purification step |

Chemical Reactions Analysis

1-(Thiophen-3-yl)pentan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the thiophene ring into a more saturated form.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Condensation: The compound can participate in condensation reactions with carbonyl compounds to form imines or amides.

Scientific Research Applications

Organic Synthesis

1-(Thiophen-3-yl)pentan-1-amine hydrochloride serves as a versatile building block in organic synthesis. It is utilized for developing new pharmaceuticals and chemical intermediates due to its ability to undergo various chemical transformations.

Biological Studies

Research indicates potential biological activities, including:

- Antimicrobial Properties: Preliminary studies suggest that the compound may exhibit antimicrobial effects against certain pathogens.

- Anti-inflammatory Effects: Investigations into its anti-inflammatory properties are ongoing, with some derivatives showing promise in reducing inflammation markers.

Study on Antidepressant Effects

A significant study evaluated the antidepressant effects of thiophene derivatives in rodent models. The results indicated that certain dosages led to marked reductions in depressive behaviors, suggesting a mechanism involving monoamine oxidase (MAO) inhibition.

Structure–Activity Relationship (SAR) Analysis

Quantitative structure–activity relationship (QSAR) analyses have been conducted on thiophene derivatives, revealing that modifications in alkyl chain length significantly affect biological activity. These studies help identify optimal structural features necessary for enhanced receptor binding affinity.

Toxicity and Safety Profile

Preliminary assessments indicate that this compound exhibits a favorable safety profile at therapeutic doses. However, comprehensive toxicological studies are essential to establish safety for human use.

Mechanism of Action

The mechanism of action of 1-(Thiophen-3-yl)pentan-1-amine hydrochloride involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The amine group can form hydrogen bonds with biological molecules, enhancing its binding affinity. These interactions can lead to changes in cellular pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares 1-(Thiophen-3-yl)pentan-1-amine hydrochloride with analogs differing in chain length, substituent position, or heterocyclic systems:

Key Research Findings

Chain Length and Receptor Specificity :

- The pentyl chain in this compound provides optimal binding to μ-opioid receptors compared to shorter-chain analogs like 2-(thiophen-3-yl)ethan-1-amine, which is tailored for TAAR1 agonism .

- Branched analogs (e.g., (S)-1-(Thiophen-3-yl)propan-2-amine) show enantioselective activity, critical for reducing off-target effects in PZM21 .

Substituent Position :

- Thiophen-3-yl derivatives exhibit superior binding to opioid receptors compared to thiophen-2-yl variants due to favorable spatial alignment with hydrophobic receptor pockets .

Heterocyclic vs. Aromatic Systems :

- Replacing thiophene with methoxyphenyl (e.g., 1-(2-methoxyphenyl)pentan-1-amine hydrochloride) alters electronic density, shifting activity toward serotonin receptors .

Bicyclic Rigid Analogs :

- Compounds like 3-fluorobicyclo[1.1.1]pentan-1-amine hydrochloride (C₅H₉ClFN, 153.59 g/mol) demonstrate rigid, three-dimensional structures that enhance selectivity for neurological targets like TAAR1 or σ receptors .

Biological Activity

1-(Thiophen-3-yl)pentan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound, emphasizing its antimicrobial and anticancer potential.

Chemical Structure and Properties

This compound features a thiophene ring attached to a pentanamine backbone. Its molecular formula is , and it has a molecular weight of approximately 173.75 g/mol. The presence of the thiophene moiety is significant as it influences the compound's biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The thiophene ring can modulate enzyme activity and receptor interactions, which are crucial in cellular signaling pathways. Specifically, compounds with similar structures have been shown to inhibit kinases and other enzymes involved in cancer progression and microbial resistance .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. The compound has been investigated for its effectiveness against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting growth.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Enterococcus faecalis | 48 µg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown potential anticancer activity. Research indicates that it may inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer).

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 150 |

| A549 | 175 |

The mechanism behind this activity may involve the induction of apoptosis and cell cycle arrest, although further studies are needed to elucidate the precise pathways involved .

Case Studies and Research Findings

Several studies have explored the biological activities of thiophene derivatives, including this compound. For instance, a recent investigation highlighted its interaction with specific receptors involved in neurotransmission, suggesting potential applications in treating neurological disorders .

Moreover, comparative studies with other thiophene compounds have underscored the unique properties of this compound due to its specific structural characteristics, which enhance its biological efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(Thiophen-3-yl)pentan-1-amine hydrochloride, and how can reaction efficiency be optimized?

- Methodology :

- Reductive Amination : React 3-thiophenecarboxaldehyde with pentan-1-amine in the presence of a reducing agent (e.g., sodium cyanoborohydride) under acidic conditions. Isolate the free amine and convert it to the hydrochloride salt using HCl .

- Optimization : Use continuous flow reactors (as described for cyclopropylamine derivatives) to enhance scalability and control parameters like temperature and pressure . Monitor reaction progress via TLC (e.g., hexane:ethyl acetate = 4:6) and confirm completion with NMR .

Q. How should researchers characterize the purity and structural identity of this compound?

- Analytical Techniques :

- 1H NMR : Compare chemical shifts (δ) to analogous thiophene-amine derivatives (e.g., δ 7.3–6.8 ppm for thiophene protons, δ 3.0–2.5 ppm for amine protons) .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase to assess purity (>98%) .

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS: [M+H]+ = calculated for C9H14NSCl) .

Q. What are the stability and storage requirements for this compound?

- Stability : Hydrochloride salts generally exhibit better stability than free amines. Store at -20°C in airtight, light-protected containers to prevent degradation .

- Solubility : Likely soluble in polar solvents (e.g., water, ethanol) based on analogous pentan-1-amine derivatives .

Advanced Research Questions

Q. How can computational tools guide retrosynthesis and reaction optimization for this compound?

- Retrosynthesis Planning : Use AI-driven platforms (e.g., Template_relevance models) trained on Pistachio, Reaxys, and BKMS_METABOLIC databases to predict feasible routes. Prioritize one-step pathways involving thiophene and pentylamine precursors .

- DFT Studies : Calculate activation energies for key steps (e.g., imine formation) to identify rate-limiting stages and optimize catalyst loading .

Q. What strategies resolve contradictions in reported biological activity data for thiophene-amine derivatives?

- Data Validation :

- Perform dose-response assays (e.g., receptor binding studies) using standardized protocols to confirm activity.

- Cross-reference results with structurally similar compounds (e.g., cyclopropyl-thiophene amines) to identify structure-activity relationships (SARs) .

- Meta-Analysis : Compare datasets from PubChem, ECHA, and peer-reviewed journals to identify outliers and validate trends .

Q. How can researchers design experiments to study the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- In Vitro Assays :

- Receptor Binding : Use radiolabeled ligands (e.g., [3H]-ligand displacement assays) to measure affinity for GPCRs or ion channels .

- Enzyme Inhibition : Test activity against cytochrome P450 isoforms via fluorometric or LC-MS-based assays .

- Molecular Docking : Model interactions using X-ray crystallography data of homologous targets (e.g., thiophene-containing inhibitors) to predict binding modes .

Q. What advanced purification techniques are recommended for isolating this compound from complex reaction mixtures?

- Chromatography :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.